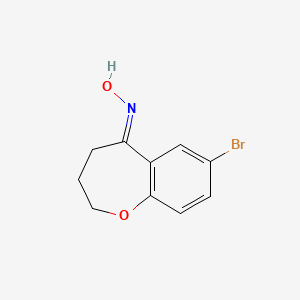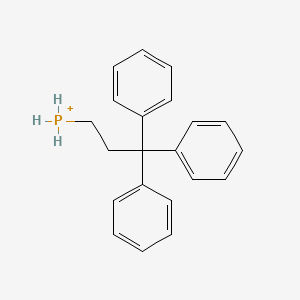
Phosphonium, triphenylpropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, triphenylpropyl- is a type of phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. These compounds are known for their stability and versatility in various chemical reactions. Phosphonium salts, including triphenylpropylphosphonium, are widely used in organic synthesis, catalysis, and as intermediates in the preparation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylpropylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as propyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
PPh3+C3H7Br→PPh3C3H7+Br−
Industrial Production Methods
In industrial settings, the production of triphenylpropylphosphonium may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Triphenylpropylphosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Chemistry
In chemistry, triphenylpropylphosphonium is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, triphenylpropylphosphonium derivatives are explored for their potential as mitochondrial-targeting agents. These compounds can selectively accumulate in mitochondria, making them useful for studying mitochondrial function and developing targeted therapies .
Industry
In industrial applications, triphenylpropylphosphonium is used in the production of ionic liquids, which are employed as solvents and catalysts in various chemical processes. These ionic liquids offer advantages such as low volatility, high thermal stability, and recyclability .
Mechanism of Action
The mechanism of action of triphenylpropylphosphonium involves its ability to interact with biological membranes and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake into the negatively charged mitochondrial matrix. Once inside the mitochondria, it can affect mitochondrial respiration and induce reactive oxygen species (ROS) production, leading to various cellular effects .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethylphosphonium: Similar in structure but with a methyl group instead of a propyl group.
Triphenylethylphosphonium: Contains an ethyl group instead of a propyl group.
Triphenylbutylphosphonium: Contains a butyl group instead of a propyl group.
Uniqueness
Triphenylpropylphosphonium is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological membranes. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C21H22P+ |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3,3,3-triphenylpropylphosphanium |
InChI |
InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2/p+1 |
InChI Key |
RDSBMNGRDCPEGM-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


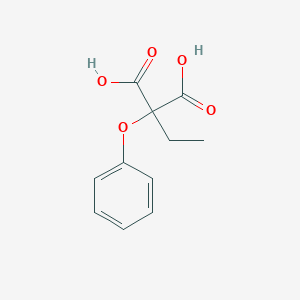
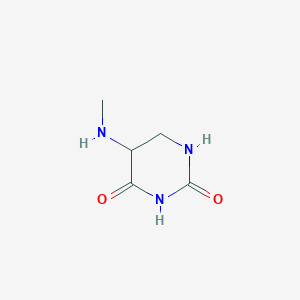
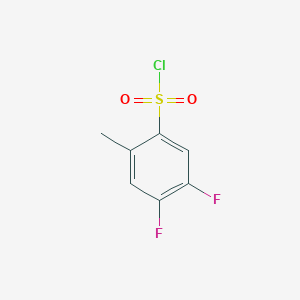
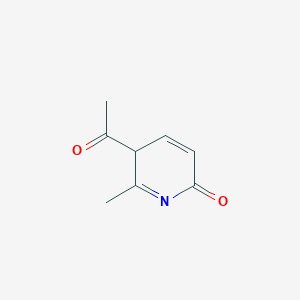
![3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)
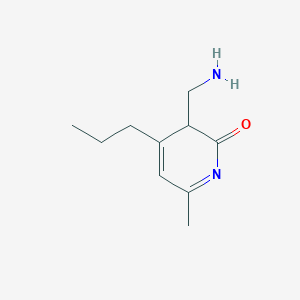

![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)
